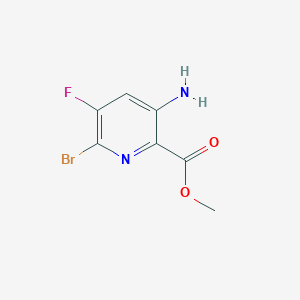![molecular formula C21H34BF4O3P B6338610 [2,4,6-Trimethoxyphenyl]dicyclohexylphosphonium tetrafluoroborate CAS No. 1217887-12-1](/img/structure/B6338610.png)
[2,4,6-Trimethoxyphenyl]dicyclohexylphosphonium tetrafluoroborate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2,4,6-Trimethoxyphenyl]dicyclohexylphosphonium tetrafluoroborate is a chemical compound with the molecular formula C21H34BF4O3P. It is known for its unique structure, which includes a phosphonium ion paired with a tetrafluoroborate anion.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [2,4,6-Trimethoxyphenyl]dicyclohexylphosphonium tetrafluoroborate typically involves the reaction of 2,4,6-trimethoxyphenylphosphine with dicyclohexylphosphine in the presence of a suitable halogenating agent, followed by the addition of tetrafluoroboric acid. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 0°C to room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
化学反应分析
Types of Reactions
[2,4,6-Trimethoxyphenyl]dicyclohexylphosphonium tetrafluoroborate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonium ion is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphonium salts. These products are often isolated and characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
科学研究应用
[2,4,6-Trimethoxyphenyl]dicyclohexylphosphonium tetrafluoroborate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving phosphonium ion interactions.
Industry: The compound is used in the development of new materials and catalysts for industrial processes
作用机制
The mechanism of action of [2,4,6-Trimethoxyphenyl]dicyclohexylphosphonium tetrafluoroborate involves its interaction with molecular targets such as enzymes and receptors. The phosphonium ion can form strong interactions with negatively charged sites on biomolecules, leading to changes in their activity and function. Additionally, the compound can participate in redox reactions, influencing cellular processes and signaling pathways .
相似化合物的比较
Similar Compounds
- [2,4,6-Trimethoxyphenyl]triphenylphosphonium chloride
- [2,4,6-Trimethoxyphenyl]triethylphosphonium bromide
- [2,4,6-Trimethoxyphenyl]tributylphosphonium iodide
Uniqueness
Compared to similar compounds, [2,4,6-Trimethoxyphenyl]dicyclohexylphosphonium tetrafluoroborate is unique due to its combination of the dicyclohexylphosphonium ion and the tetrafluoroborate anion. This unique structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various applications .
属性
IUPAC Name |
dicyclohexyl-(2,4,6-trimethoxyphenyl)phosphanium;tetrafluoroborate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33O3P.BF4/c1-22-16-14-19(23-2)21(20(15-16)24-3)25(17-10-6-4-7-11-17)18-12-8-5-9-13-18;2-1(3,4)5/h14-15,17-18H,4-13H2,1-3H3;/q;-1/p+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSZMPQYTYGNGTR-UHFFFAOYSA-O |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.COC1=CC(=C(C(=C1)OC)[PH+](C2CCCCC2)C3CCCCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34BF4O3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217887-12-1 |
Source


|
| Record name | 2,4,6-Trimethoxyphenyl]dicyclohexylphosphonium tetrafluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

amine](/img/structure/B6338536.png)


![2-(3-Fluorophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one](/img/structure/B6338548.png)



![13-hydroxy-10,16-bis(2,4,6-trimethylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B6338586.png)


![3-Ethoxy-4-[(4-nitrobenzyl)amino]-3-cyclobuten-1,2-dione](/img/structure/B6338606.png)


